molecular formula C24H23BrNO3- B14123669 2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide

2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide

Cat. No.: B14123669
M. Wt: 453.3 g/mol
InChI Key: NXOYVYPLKATUBA-UHFFFAOYSA-M
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Description

2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinium moiety linked to an indene derivative. The presence of both methoxy groups and a bromide ion further adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of 2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide involves its interaction with molecular targets such as enzymes and receptors. The pyridinium moiety can interact with negatively charged sites on proteins, while the indene derivative can fit into hydrophobic pockets, stabilizing the compound-protein complex. This dual interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyridinium-indene derivatives and compounds with similar functional groups. Compared to these, 2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Some similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C24H23BrNO3-

Molecular Weight

453.3 g/mol

IUPAC Name

2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide

InChI

InChI=1S/C24H23NO3.BrH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15,26H,13,16H2,1-2H3;1H/p-1

InChI Key

NXOYVYPLKATUBA-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=C2[O-])C=C3C=C[NH+](C=C3)CC4=CC=CC=C4)OC.[Br-]

Origin of Product

United States

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